molecular formula C5H8ClN3O2 B3092482 Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1228351-41-4

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B3092482
CAS No.: 1228351-41-4
M. Wt: 177.59
InChI Key: WKSUKIUHZDWQCZ-UHFFFAOYSA-N
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Description

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a pyrazole derivative with a methyl ester group at position 5 and an amino group at position 3, stabilized as a hydrochloride salt. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors targeting understudied PCTAIRE (PCTA) kinases . Its structure enables versatile modifications at the amino and ester groups, facilitating the development of bioactive molecules.

Properties

IUPAC Name

methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSUKIUHZDWQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride typically involves the reduction of 5-nitro-1H-pyrazole-3-carboxylate methyl ester using reducing agents such as tin(II) chloride or palladium on carbon. The reaction is carried out under acidic conditions to yield the desired amino derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Scientific Research Applications

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride has a variety of applications in scientific research:

  • Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
  • Biology It is used in studying enzyme inhibitors and receptor ligands.
  • Industry It is used in the production of agrochemicals and other industrial chemicals.

This compound has potential biological activities, particularly in medicinal chemistry and pharmacology. It is a selective inhibitor of D-amino acid oxidase (DAO) and has anticancer and antimicrobial properties.

Target Enzyme The primary mechanism of action involves inhibiting D-amino acid oxidase (DAO), which catalyzes the oxidative deamination of D-amino acids. By binding to the active site of DAO, this compound disrupts the conversion of D-serine into hydroxypyruvate, influencing metabolic pathways associated with oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Cytotoxicity Data

Cell LineIC50 Value
A549 lung cancer26 µM

These values indicate that the compound may effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties and possesses activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Minimum Inhibitory Concentration (MIC)

This suggests a potential application in treating infections caused by resistant bacterial strains.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation It can be oxidized to form corresponding pyrazole derivatives.
  • Reduction Reduction reactions can further modify the amino group or other functional groups present in the molecule.
  • Substitution The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity. The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring and can be further utilized in synthesizing more complex molecules with potential biological activities.

Structure-Activity Relationship

The biological activity of this compound can be enhanced through structural modifications. Various derivatives have been synthesized and evaluated for their potency against specific biological targets:

Compound DerivativeTarget ActivityIC50
Compound ACDK2 Inhibition<10 nM
Compound BJNK3 Inhibition<20 nM
Compound CAntitumor Activity26 µM

These derivatives demonstrate varying degrees of selectivity and potency, highlighting the importance of SAR studies in drug development.

Preparation Methods

The synthesis of this compound typically involves reducing 5-nitro-1H-pyrazole-3-carboxylate methyl ester. This reduction can be achieved using reagents such as tin(II) chloride or palladium on carbon (Pd/C) under a hydrogen atmosphere. Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, and the use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • In vitro Studies A study by Wei et al. evaluated the compound's effects on A549 lung cancer cells, reporting significant growth inhibition at concentrations as low as 26 µM.
  • In vivo Models Animal studies have indicated that administration of this compound can reduce tumor size in xenograft models, supporting its potential as an anticancer agent.
  • Toxicity Assessments Toxicological evaluations have shown that at therapeutic doses, this compound exhibits low toxicity profiles, making it a candidate for further clinical development.

Mechanism of Action

The mechanism of action of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Key Substituents Functional Groups Applications
Methyl 3-Amino-1H-pyrazole-5-carboxylate HCl C₅H₈ClN₃O₂ - NH₂ (position 3)
- COOCH₃ (position 5)
Amino, ester, hydrochloride salt Kinase inhibitor precursor
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid C₁₁H₁₁N₃O₂ - NH₂ (position 5)
- CH₃ (position 3)
- C₆H₅ (position 1)
- COOH (position 4)
Carboxylic acid, amino Synthetic intermediate for heterocycles
3-Amino-5-ethyl-1H-pyrazole hydrochloride C₅H₁₀ClN₃ - NH₂ (position 3)
- C₂H₅ (position 5)
Amino, hydrochloride salt Unspecified (likely biochemical use)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl C₈H₁₅ClN₄O - NH₂ (position 4)
- CH₃ (position 1)
- C₃H₇ (position 3)
- CONH₂ (position 5)
Amide, amino, hydrochloride salt Phosphodiesterase inhibitor studies

Biological Activity

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of this compound

This compound is known for its role as a selective inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the metabolism of D-amino acids. This compound's structural characteristics contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of DAO. By binding to the active site of this enzyme, the compound prevents the conversion of D-serine into hydroxypyruvate, thereby disrupting normal metabolic pathways associated with oxidative stress protection in cells.

Biochemical Pathways Affected

  • D-amino Acid Metabolism : Inhibition of DAO affects the metabolic pathway of D-amino acids, particularly impacting levels of D-serine.
  • Oxidative Stress Response : The compound's action helps protect cells from oxidative stress, which is critical in various pathophysiological conditions .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit potent antibacterial effects, including activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Studies have shown that this compound can inhibit several kinases involved in cancer cell signaling pathways. For instance, derivatives have been found to have nanomolar affinity for cyclin-dependent kinase 2 (CDK2) and Jun N-terminal kinase 3 (JNK3), suggesting potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeSpecific ActionsReferences
AntimicrobialEffective against MSSA and MRSA; inhibits DNA Gyrase
AnticancerInhibits CDK2 and JNK3; induces G2/M phase arrest
DAO InhibitionProtects against oxidative stress; alters D-amino acid levels

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that methyl 3-amino-1H-pyrazole derivatives exhibited sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when tested in vitro. The compounds were effective in the presence of bioavailable copper, enhancing their antimicrobial potential .
  • Anticancer Mechanisms : Another investigation focused on a derivative that showed high cellular potency against CDK16 (EC50 = 33 nM). This compound not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase across various cancer cell lines, indicating its potential as a targeted cancer therapy .
  • Oxidative Stress Protection : Research has demonstrated that this compound protects neuronal cells from oxidative damage induced by D-serine, highlighting its neuroprotective properties which could be beneficial in neurodegenerative diseases.

Q & A

Q. What are the standard laboratory synthesis methods for Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride?

The compound can be synthesized via multi-step reactions starting with pyrazole derivatives. For example, oxidation of substituted pyrazoles using agents like KMnO₄ under controlled acidic conditions yields carboxylate intermediates, which are subsequently esterified and hydrochlorinated. Alternative routes involve nucleophilic substitution or cyclocondensation reactions with appropriate amines and carbonyl precursors. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence yield and purity .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data may be limited for this derivative, general pyrazole-handling protocols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact, as related compounds cause irritation .
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in a cool, dry environment away from oxidizers. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Q. How is the purity of this compound assessed in research settings?

Purity is typically validated via:

  • HPLC/GC : Retention time matching against standards (≥98% purity is common) .
  • NMR Spectroscopy : Integration of proton signals to detect residual solvents or byproducts .
  • Melting Point Analysis : Sharp melting ranges (e.g., 133–134°C for analogous pyrazoles) confirm crystallinity .

Advanced Research Questions

Q. How can crystallographic software like SHELXL resolve the molecular structure of this compound?

SHELXL refines crystal structures by optimizing atomic coordinates against X-ray diffraction data. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
  • Twinning Analysis : For crystals with twinning (common in pyrazoles), SHELXD/SHELXE can deconvolute overlapping reflections .
  • Hydrogen Bonding Networks : SHELXL’s restraints improve modeling of NH and HCl interactions, critical for confirming protonation states .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?

Discrepancies between NMR, IR, or mass spectra often arise from tautomerism or polymorphic forms. Strategies include:

  • Variable-Temperature NMR : Identifies dynamic tautomeric equilibria (e.g., NH proton shifts in DMSO-d₆) .
  • X-ray Powder Diffraction (XRPD) : Differentiates polymorphs by comparing experimental vs. simulated patterns .
  • DFT Calculations : Predicts stable conformers and validates experimental IR/Raman peaks .

Q. What strategies are effective for studying its role as an enzyme inhibitor?

  • Docking Studies : Use Mercury or AutoDock to model interactions with target enzymes (e.g., kinases), focusing on the carboxylate and amino groups’ hydrogen-bonding potential .
  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates; compare with structurally related inhibitors to establish SAR .
  • Crystallographic Screening : Co-crystallize the compound with the enzyme to visualize binding modes, leveraging high-throughput phasing pipelines in SHELX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride
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Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride

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